molecular formula C12H15NO5S B5601735 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol

4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol

Cat. No. B5601735
M. Wt: 285.32 g/mol
InChI Key: XDMRPGGUIJQCLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol involves complex organic reactions. For example, 2-[(Dialkylcarbamoyl)methylene]-2,3-dihydrobenzo[1,4]dioxine derivatives, which share structural similarities, are synthesized from readily available 2-prop-2-ynyloxyphenols through tandem oxidative aminocarbonylation of the triple bond-intramolecular conjugate addition, showcasing the complexity and precision required in such chemical synthesis processes (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been established through methods like X-ray diffraction analysis. This technique has unequivocally determined the configuration of stereoisomers, providing insights into the spatial arrangement of atoms within the molecule and its implications on the compound's reactivity and interactions (Gabriele et al., 2006).

Chemical Reactions and Properties

The chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the introduction of chromophore groups to thiophene-based monomers has been shown to significantly alter the electronic and optoelectronic behaviors of the resulting conducting polymers, indicating the reactivity of these compounds and their potential utility in material science (Yigit et al., 2014).

Safety and Hazards

As with any chemical compound, handling “4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like materials science, pharmaceuticals, and organic electronics. Future research could involve exploring the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-(6-hydroxy-1,4-oxazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c14-8-5-13(1-2-16-6-8)12(15)11-10-9(7-19-11)17-3-4-18-10/h7-8,14H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMRPGGUIJQCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(CN1C(=O)C2=C3C(=CS2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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